molecular formula C22H22N4O3 B2484649 1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896829-54-2

1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2484649
CAS No.: 896829-54-2
M. Wt: 390.443
InChI Key: AWKQEIYMOZSGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its synthesis involves a multi-step process:

Ester Formation: Reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate analogs under reflux conditions in methanol and triethylamine .

Hydrolysis: Conversion of the methyl ester intermediate to the carboxylic acid using aqueous lithium hydroxide .

Amidation: Coupling of the carboxylic acid with 3-methoxypropylamine to yield the final carboxamide derivative .

Biological Relevance: The target compound has shown promise as an inhibitor of multidrug-resistant Mycobacterium tuberculosis (MDR-Mtb), with a minimum inhibitory concentration (MIC) of 20 mg/mL. This activity is attributed to its binding to the Ag85C enzyme, a critical target in mycobacterial cell wall biosynthesis .

Properties

IUPAC Name

6-benzyl-N-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-13-7-11-23-21(27)18-14-17-20(26(18)15-16-8-3-2-4-9-16)24-19-10-5-6-12-25(19)22(17)28/h2-6,8-10,12,14H,7,11,13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKQEIYMOZSGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, known for their diverse pharmacological properties.

  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 446.54 g/mol
  • CAS Number : 900278-05-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition is significant in the context of various immunological disorders and cancers. By interfering with the signaling pathways mediated by these kinases, the compound may exert anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine compounds possess notable anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound were tested against cancer cell lines such as MDA-MB-231 and MCF-7. The results indicated significant antiproliferative effects with IC50 values as low as 17.83 μM for MDA-MB-231 cells .

Antiviral Activity

In the context of viral infections, particularly COVID-19, certain derivatives have shown promise in inhibiting viral replication:

  • Cellular Assays : In vitro assays revealed that derivatives could inhibit viral growth by over 90% at specific concentrations while maintaining low cytotoxicity levels on Vero cells . This suggests a potential role in antiviral therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Substituent Effects : The presence of specific functional groups (e.g., methoxy and benzyl moieties) enhances the compound's affinity for target proteins and its overall biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives:

  • Immunosuppressive Effects : In models of autoimmune diseases such as lupus and rheumatoid arthritis, compounds exhibiting JAK3 inhibition demonstrated significant reductions in disease symptoms .
  • Cancer Treatment : Clinical trials involving similar compounds have shown promising results in reducing tumor size and improving patient outcomes in various cancer types .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Substituents

The target compound’s analogs differ primarily in substituents at three positions:

  • Position 1 (R₁) : Benzyl, 3-methoxypropyl, or methyl groups.
  • Position 9 (R₉) : Hydrogen or methyl groups.
  • Amide Side Chain (Rₙ) : 3-Methoxypropyl, 2-phenylethyl, o-tolyl, or substituted aryl groups.
Table 1: Structural and Functional Comparison of Key Analogs
Compound ID R₁ R₉ Rₙ Molecular Weight Biological Activity (MIC)
Target Compound Benzyl H 3-Methoxypropyl ~418.5* 20 mg/mL (MDR-Mtb)
E5 Compound Benzyl Methyl 3-(Imidazolyl)propyl 457.5† 50 mg/mL (Msmeg), 20 mg/mL (Mtb)
E2 Compound 3-Methoxypropyl H 4-Methylbenzyl 418.5† Not reported
E9 Compound 3-Methoxypropyl Methyl 2-Phenylethyl 418.49 Not reported
E6 Compound 3-Methoxypropyl H o-Tolyl 418.5† Not reported

*Estimated based on analogs; †Calculated from molecular formula.

Structure-Activity Relationships (SAR)

R₁ Substitution :

  • The benzyl group at position 1 (target compound) is critical for anti-TB activity, as replacing it with smaller groups (e.g., methyl in E3 ) or 3-methoxypropyl (E2, E6, E9) diminishes or eliminates activity .
  • 3-Methoxypropyl at R₁ (E2, E6, E9) may enhance solubility but reduces target affinity compared to benzyl.

R₉ Substitution :

  • Methylation at position 9 (E5, E9) improves metabolic stability without compromising activity. For example, the E5 compound retains anti-TB efficacy (MIC = 20 mg/mL) despite this modification .

Amide Side Chain (Rₙ): The 3-methoxypropyl group (target compound) balances lipophilicity and solubility, favoring cellular uptake. Bulkier groups like 2-phenylethyl (E9) or o-tolyl (E6) may sterically hinder binding to Ag85C, explaining their lack of reported activity .

Physicochemical Properties

  • Solubility : The 3-methoxypropyl group improves aqueous solubility compared to hydroxypropyl analogs (e.g., ’s compound with 3-hydroxypropyl) due to reduced hydrogen-bonding capacity .
  • pKa : Predicted pKa values for analogs range from 14.76 ± 0.40 (E9), suggesting moderate basicity .

Research Findings and Implications

  • Anti-TB Activity : The target compound’s benzyl and 3-methoxypropyl groups synergize to inhibit Ag85C, a key enzyme in mycobacterial survival .
  • Synthetic Flexibility : Modular synthesis allows for rapid diversification at R₁, R₉, and Rₙ, enabling optimization of pharmacokinetic and pharmacodynamic properties .
  • Unanswered Questions : The role of 9-methylation (E5, E9) in enhancing metabolic stability warrants further investigation.

Preparation Methods

Core Scaffold Construction: Pyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine Formation

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core is synthesized via cyclization reactions. A key intermediate, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (15 ), is prepared by condensing 2-aminopyridine derivatives with chloroacetic acid derivatives under acidic conditions. This intermediate undergoes nucleophilic substitution with methyl-N-benzyl glycinate in methanol and triethylamine, forming the ester derivative 17 (methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate).

Reaction Conditions :

  • Solvent : Methanol
  • Base : Triethylamine (0.5 mL per 20 mL solvent)
  • Temperature : Reflux (≈80°C)
  • Time : 4 hours.

The cyclization proceeds through nucleophilic attack of the glycinate’s amino group on the aldehyde carbon, followed by intramolecular esterification to form the fused pyrrolo-pyrimidine ring.

Ester Hydrolysis to Carboxylic Acid Intermediate

The methyl ester 17 is hydrolyzed to the corresponding carboxylic acid 19 using aqueous lithium hydroxide.

Procedure :

  • Reagents : LiOH (1 eq), methanol/water mixture
  • Conditions : Reflux for 2 hours
  • Workup : Methanol removal under reduced pressure, acidification with HCl, extraction with acetonitrile.

The hydrolysis yields 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (19 ), confirmed by loss of the ester carbonyl signal (δ ≈ 3.8 ppm) in ¹H NMR and appearance of a broad OH peak in IR.

Carboxamide Formation via CDI-Mediated Coupling

The carboxylic acid 19 is coupled with 3-methoxypropylamine using 1,1′-carbonyldiimidazole (CDI) to form the target carboxamide.

Synthesis Protocol :

  • Activation : 19 (0.01 mol) and CDI (0.01 mol) in acetonitrile (20 mL) are stirred at room temperature for 30 minutes.
  • Amination : 3-Methoxypropylamine (0.01 mol) is added, and the mixture is refluxed for 4 hours.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) isolates the product.

Key Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 1.72 (quin, J = 6.4 Hz, 2H, CH₂CH₂CH₃), 3.23 (s, 3H, OCH₃), 3.37 (t, J = 6.4 Hz, 2H, NCH₂), 5.96 (s, 2H, NCH₂Ph), 7.25–7.45 (m, 5H, benzyl-H), 8.12 (s, 1H, pyrrole-H).
  • LC-MS (ESI) : m/z 404.5 [M+H]⁺.

Structural Modifications and Derivative Synthesis

Role of Substitutions on Activity and Solubility

Introducing the 3-methoxypropyl group enhances solubility by imparting amphiphilic character. Comparative studies show that alkylation at the pyrrolo nitrogen (N-1) with benzyl groups improves metabolic stability, as evidenced by reduced CYP450 interactions.

Analytical Characterization Techniques

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (C=O acid) and 1621 cm⁻¹ (C=O ketone) confirm core scaffold integrity.
  • ¹³C NMR : Signals at δ 164.38 (carboxamide C=O) and δ 145.98 (pyrimidine C4) align with expected shifts.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Challenges
Cyclization Methyl-N-benzyl glycinate, MeOH, Et₃N 60–70 Competing side reactions
Ester Hydrolysis LiOH, MeOH/H₂O 85–90 Acid-sensitive intermediates
Carboxamide Coupling CDI, 3-methoxypropylamine, CH₃CN 50–60 Purification of polar products

Industrial and Pharmacological Considerations

The use of CDI as a coupling agent avoids racemization, making this route suitable for large-scale production. However, the moderate yield in the final step (50–60%) necessitates optimization, potentially via microwave-assisted synthesis or alternative coupling reagents like HATU.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

  • Methodology : A two-step procedure is commonly employed:

  • Step 1 : Condensation of a 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivative with ethyl N-alkylglycinate in methanol using triethylamine as a base. The intermediate aldehyde is isolated via filtration .
  • Step 2 : Cyclization of the intermediate using sodium methoxide in methanol, followed by acidification with HCl to precipitate the product. Reaction temperature (50–60°C) and pH control (<7) are critical for yield optimization (53–62% reported) .
    • Key Parameters : Solvent choice (methanol), stoichiometric ratios (1:1 aldehyde:amine), and acidification timing influence purity and yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.07–8.84 ppm) and substituents (e.g., CH₃ at δ 3.94 ppm). Shifts in aromatic signals indicate electronic effects from the benzyl and methoxypropyl groups .
  • Mass Spectrometry (MS) : CI-MS confirms molecular weight (e.g., m/z 244.1 [M+H]⁺ for analogs) and fragmentation patterns .
  • Elemental Analysis : Validates empirical formulas (e.g., C₁₂H₉N₃O₃) with <0.05% deviation .

Q. How are reaction mechanisms elucidated for key steps like cyclization or amide bond formation?

  • Approach :

  • Cyclization : Sodium methoxide deprotonates intermediates, facilitating nucleophilic attack and ring closure. Reaction progress is monitored via TLC or in situ NMR .
  • Amide Bond Formation : Carboxylic acid intermediates (e.g., 4-oxo-pyrido-pyrrolo-pyrimidine-2-carboxylic acid) react with amines (e.g., 3-methoxypropylamine) via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl or methoxypropyl substituents) influence bioactivity?

  • SAR Insights :

  • Benzyl Group : Analog studies show that electron-donating substituents on the benzyl ring enhance analgesic activity in vivo (e.g., acetic acid writhing model) .
  • Methoxypropyl Chain : The methoxy group improves solubility, while chain length affects target binding. For example, N-(3-methoxypropyl) analogs show higher bioavailability than shorter-chain derivatives .
    • Experimental Design : Systematic substitution at the benzyl (e.g., para-fluoro, methyl) and amine (e.g., alkyl vs. aryl) positions, followed by in vitro/in vivo assays, identifies critical pharmacophores .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Case Study : Discrepancies in aromatic proton shifts (δ 7.50–8.82 ppm) may arise from tautomerism or solvent effects. Solutions include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and resolves overlapping signals .
    • Validation : Cross-referencing with X-ray crystallography (if crystalline) or computational modeling (DFT) confirms assignments .

Q. How can bioisosteric replacements (e.g., pyrido-pyrrolo-pyrimidine vs. quinolinone cores) impact pharmacological profiles?

  • Bioisosterism : Replacing 4-hydroxyquinolin-2-one with pyrido-pyrrolo-pyrimidine preserves analgesic activity but alters metabolic stability. For example, the fused pyrido-pyrrolo system reduces CYP450-mediated oxidation .
  • Testing : Compare in vitro metabolic half-lives (microsomal assays) and in vivo efficacy (e.g., hot-plate test) to validate improvements .

Q. What alternative synthetic routes exist for improving scalability or reducing byproducts?

  • Options :

  • Membrane Separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
  • Flow Chemistry : Continuous flow reactors enhance control over exothermic steps (e.g., cyclization) and reduce reaction times .
    • Case Study : Switching from batch to flow synthesis of thieno-pyrimidine analogs increased yields by 15% and reduced impurities .

Q. Which in vivo/in vitro models are appropriate for evaluating target-specific activity (e.g., kinase inhibition vs. analgesia)?

  • Models :

  • Kinase Inhibition : Use enzyme-linked immunosorbent assays (ELISA) with recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values .
  • Analgesia : Acetic acid writhing (inflammatory pain) and hot-plate (central analgesia) models in rodents correlate with COX-2 or opioid receptor modulation .
    • Validation : Cross-validate hits in secondary assays (e.g., Western blot for kinase signaling pathways) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.